N-(2-(N-(furan-2-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide
Description
N-(2-(N-(furan-2-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide is an organic compound that features a furan ring, a sulfamoyl group, and a methoxybenzamide moiety
Properties
IUPAC Name |
N-[2-(furan-2-ylmethylsulfamoyl)ethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-21-13-5-2-4-12(10-13)15(18)16-7-9-23(19,20)17-11-14-6-3-8-22-14/h2-6,8,10,17H,7,9,11H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSYOIIMSKNKEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-(furan-2-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide typically involves the following steps:
Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxylic acid with a reducing agent such as lithium aluminum hydride (LiAlH4) to form furan-2-ylmethanol, followed by conversion to furan-2-ylmethylamine using an amination reaction.
Sulfamoylation: The furan-2-ylmethylamine is then reacted with sulfamoyl chloride in the presence of a base like triethylamine to form N-(furan-2-ylmethyl)sulfamoyl chloride.
Coupling with 3-methoxybenzamide: Finally, the N-(furan-2-ylmethyl)sulfamoyl chloride is coupled with 3-methoxybenzamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis could also be explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(N-(furan-2-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The sulfamoyl group can be reduced to form corresponding amines.
Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
The compound has been studied for its diverse biological activities, particularly in the fields of oncology and antimicrobial research.
Anticancer Activity
Research indicates that N-(2-(N-(furan-2-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide exhibits significant anticancer properties:
-
Mechanisms of Action :
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, increasing pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2) .
- Cell Cycle Arrest : It induces S-phase arrest in cancer cells, effectively inhibiting their proliferation .
- Case Studies :
Antimicrobial Activity
The compound also exhibits notable antimicrobial effects:
- Antibacterial Properties : It has been shown to be effective against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis .
- Antifungal Activity : Preliminary studies suggest potential antifungal properties, although further research is needed to establish efficacy against specific fungal strains .
Summary of Findings
The unique structural features of this compound contribute to its promising applications in medicinal chemistry. Its ability to induce apoptosis and inhibit bacterial growth positions it as a candidate for further pharmacological development.
Mechanism of Action
The mechanism of action of N-(2-(N-(furan-2-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and sulfamoyl group are likely involved in binding to the active site of enzymes, inhibiting their activity. The methoxybenzamide moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)ethanamine: Similar structure but lacks the sulfamoyl and methoxybenzamide groups.
Furan-2-ylmethyl furan-2-carboxylate: Contains furan rings but different functional groups.
N-(furan-2-ylmethyl)furan-2-carboxamide: Similar furan-based structure with different substituents.
Uniqueness
N-(2-(N-(furan-2-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide is unique due to the combination of its furan ring, sulfamoyl group, and methoxybenzamide moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
Biological Activity
N-(2-(N-(furan-2-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical structure, which includes a furan moiety, a sulfamoyl group, and a methoxybenzamide framework. The structural formula is as follows:
Molecular Formula
- C : 15
- H : 18
- N : 3
- O : 4
- S : 1
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anti-inflammatory Effects : The sulfamoyl group may play a role in modulating inflammatory pathways, particularly through inhibition of pro-inflammatory cytokines.
- Antitumor Potential : Evidence suggests that this compound may affect cancer cell proliferation and induce apoptosis in specific cancer types.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Anti-inflammatory Effects
In vitro assays demonstrated that the compound reduced the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential as an anti-inflammatory agent.
Antitumor Activity
A recent study reported that this compound inhibited the growth of breast cancer cells (MCF-7 line) in a dose-dependent manner, with an IC50 value of approximately 25 µM. Apoptotic assays indicated an increase in caspase-3 activity, confirming its role in inducing programmed cell death.
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-(2-(N-(furan-2-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling sulfamoyl chlorides with amine-containing intermediates under controlled conditions (e.g., inert atmosphere, temperature regulation). Key intermediates are characterized using Infrared Spectroscopy (IR) to confirm functional groups (e.g., sulfonamide C=O stretch at ~1350 cm⁻¹) and Mass Spectrometry (MS) to verify molecular weights. Purification often employs column chromatography with gradient elution .
Q. How is the purity and structural integrity of the compound validated in preclinical studies?
- Methodological Answer : Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm). Structural confirmation relies on Nuclear Magnetic Resonance (NMR) , particularly ¹H and ¹³C NMR, to resolve peaks corresponding to the furan methylene group (~4.2 ppm), methoxy protons (~3.8 ppm), and aromatic protons in the benzamide moiety .
Q. What spectroscopic and computational techniques are used to study its interactions with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like dopamine D4, while surface plasmon resonance (SPR) quantifies binding kinetics (e.g., association/dissociation rates). Fluorescence polarization assays may measure competitive displacement of labeled ligands .
Advanced Research Questions
Q. How do structural modifications (e.g., furan substitution, sulfamoyl chain length) influence its selectivity for dopamine D4 receptors over D2/D3 subtypes?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that the furan-2-ylmethyl group enhances D4 affinity by fitting into a hydrophobic subpocket, while the ethylsulfamoyl linker reduces steric clashes with D2/D3 receptors. Selectivity is quantified via radioligand binding assays (e.g., [³H]spiperone displacement) using transfected HEK293 cells expressing human D2, D3, and D4 receptors .
Q. What in vivo evaluation strategies are used to assess its pharmacokinetics and blood-brain barrier (BBB) penetration?
- Methodological Answer : Carbon-11 radiolabeling enables PET imaging in non-human primates to track brain uptake. Plasma and tissue samples are analyzed using LC-MS/MS to calculate pharmacokinetic parameters (e.g., t₁/₂, AUC). LogP values (optimal range: 2.3–2.5) are determined via shake-flask methods to predict BBB penetration .
Q. How can contradictory data regarding its off-target effects (e.g., sigma1 receptor binding) be resolved?
- Methodological Answer : Contradictions arise from assay variability (e.g., membrane vs. whole-cell preparations). Competitive binding assays with sigma1-specific ligands (e.g., (+)-pentazocine) and knockout cell models clarify selectivity. Cross-validation using cryo-EM structures of receptor-ligand complexes resolves ambiguous binding modes .
Q. What strategies optimize its metabolic stability without compromising potency?
- Methodological Answer : Metabolite identification via LC-HRMS in liver microsomes identifies vulnerable sites (e.g., furan oxidation). Stabilization strategies include replacing the methoxy group with a trifluoromethoxy moiety or introducing deuterium at labile C-H bonds. In vitro CYP450 inhibition assays guide toxicity mitigation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
